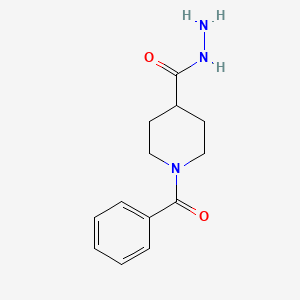

1-Benzoylpiperidine-4-carbohydrazide

描述

1-Benzoylpiperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H17N3O2 . It is used in laboratory settings .

Molecular Structure Analysis

The InChI code for 1-Benzoylpiperidine-4-carbohydrazide is 1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of 1-Benzoylpiperidine-4-carbohydrazide is 247.3 . The compound should be stored at a temperature between 2-8°C .科学研究应用

Drug Design and Development

1-Benzoylpiperidine-4-carbohydrazide: is a compound that plays a significant role in the field of drug design and development. Its structure is considered a privileged motif in medicinal chemistry due to its presence in various bioactive molecules with therapeutic properties . This compound is particularly valuable in the synthesis of new drugs with anti-cancer, anti-psychotic, and neuroprotective effects .

Pharmacological Research

In pharmacological research, 1-Benzoylpiperidine-4-carbohydrazide derivatives are explored for their potential biological activities. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, indicating the broad applicability of this compound in discovering and evaluating new pharmacological agents .

Biological Activity Studies

The compound’s derivatives have been studied for their anti-acetylcholinesterase activity, which is crucial in the treatment of conditions like Alzheimer’s disease. By inhibiting acetylcholinesterase, these derivatives can potentially increase acetylcholine levels in the brain, offering a therapeutic strategy for dementia and memory impairment .

Chemical Synthesis

1-Benzoylpiperidine-4-carbohydrazide: serves as a building block in chemical synthesis. It is used to create more complex molecules through various synthetic strategies, including cyclization and multicomponent reactions, which are essential in organic chemistry and drug synthesis .

Industrial Applications

While specific industrial applications of 1-Benzoylpiperidine-4-carbohydrazide are not widely reported, its role as an intermediate in the synthesis of pharmaceuticals suggests its potential use in large-scale production processes for medicinal compounds .

Diagnostic Agent Development

The benzoylpiperidine fragment, part of the 1-Benzoylpiperidine-4-carbohydrazide structure, is also found in diagnostic agents. Its metabolically stable nature and the potential for bioisosteric replacement make it a valuable component in the development of diagnostic tools within the healthcare industry .

安全和危害

作用机制

Target of Action

The benzoylpiperidine fragment, a key structural component of this compound, is known to be a privileged structure in medicinal chemistry, present in many bioactive small molecules with therapeutic and diagnostic properties .

Mode of Action

The benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring . This suggests that the compound may interact with its targets in a manner similar to other molecules containing the benzoylpiperidine fragment.

Biochemical Pathways

Compounds with the benzoylpiperidine fragment have been associated with a broad spectrum of therapeutic effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The benzoylpiperidine fragment is known to be metabolically stable , which may influence the compound’s bioavailability.

Result of Action

The benzoylpiperidine fragment is present in many different bioactive compounds with a broad spectrum of therapeutic effects , suggesting that 1-Benzoylpiperidine-4-carbohydrazide may have similar effects.

Action Environment

The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature may play a role in maintaining its stability.

属性

IUPAC Name |

1-benzoylpiperidine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOCLRWDVTVYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)

![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)

![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)

![2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2936414.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2936416.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)